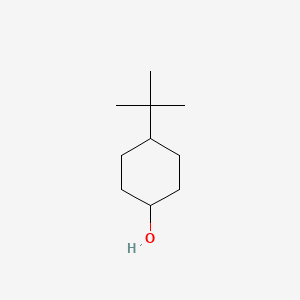

4-Tert-butylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.40e-04 mpractically insoluble to insolublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404197. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOQPGVQAWPUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026623, DTXSID40883571, DTXSID50885182 | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-4-tert-Butylcyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | trans-4-tert-Butylcyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.005 [mmHg] | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-52-2, 937-05-3, 21862-63-5 | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021862635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-tert-butylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5067JRJ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5FZ4Y0UMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-butylcyclohexanol conformational analysis

An In-Depth Technical Guide to the Conformational Analysis of 4-tert-Butylcyclohexanol (B146172)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-4-tert-butylcyclohexanol. The presence of the sterically demanding tert-butyl group serves as a conformational lock, providing a foundational model for understanding substituent effects on the cyclohexane (B81311) ring system, a common scaffold in medicinal chemistry. This document details the underlying principles of conformational isomerism in this molecule, presents quantitative data from experimental and computational studies, and provides detailed experimental protocols for its analysis.

Introduction: The Principle of Conformational Locking

The cyclohexane ring can exist in several conformations, with the chair form being the most stable due to the minimization of angular and torsional strain. In a monosubstituted cyclohexane, a dynamic equilibrium exists between two chair conformers, with the substituent occupying either an axial or an equatorial position. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1]

The tert-butyl group possesses a very large A-value, making the energetic penalty for it to occupy an axial position exceedingly high.[2] This strong preference for the equatorial position effectively "locks" the cyclohexane ring into a single, predominant chair conformation. This conformational locking is a powerful tool in stereochemical studies, as it allows for the unambiguous assignment of the positions of other substituents on the ring.

In this compound, this principle dictates the preferred conformations of both the cis and trans isomers, making them ideal models for studying the influence of substituent orientation on physical properties and reactivity.

Conformational Analysis of Isomers

Trans-4-tert-butylcyclohexanol

In the trans isomer, the tert-butyl and hydroxyl groups are on opposite faces of the cyclohexane ring. To minimize steric strain, the bulky tert-butyl group occupies an equatorial position. Consequently, the hydroxyl group also resides in an equatorial position. The alternative chair conformation, where both groups would be in axial positions, is energetically highly unfavorable due to severe 1,3-diaxial interactions involving the tert-butyl group. Therefore, trans-4-tert-butylcyclohexanol exists almost exclusively in the diequatorial conformation.

Cis-4-tert-butylcyclohexanol

In the cis isomer, the tert-butyl and hydroxyl groups are on the same face of the ring. With the tert-butyl group locked in the equatorial position, the hydroxyl group is forced into the axial position.[3] The ring flip to a conformation with an axial tert-butyl group and an equatorial hydroxyl group is energetically prohibitive. This makes the cis isomer a valuable model for studying the properties of an axial hydroxyl group on a cyclohexane ring.

Quantitative Conformational Data

The energetic preferences of substituents on a cyclohexane ring are quantitatively described by their A-values. These values are crucial for predicting the conformational equilibrium of substituted cyclohexanes.

Table 1: A-Values for Relevant Substituents

| Substituent | A-value (kcal/mol) | Reference |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 | [4] |

| 4.9 | [2] | |

| -OH (Hydroxyl) | 0.6 (0.9 in H-bonding solvents) | [4] |

| 0.87 | [2] | |

| -CH₃ (Methyl) | 1.8 | [4] |

| -F (Fluoro) | 0.24 | [4] |

| -Cl (Chloro) | 0.4 | [4] |

| -Br (Bromo) | 0.2-0.7 | [4] |

| -I (Iodo) | 0.4 | [4] |

| -CN (Cyano) | 0.2 | [4] |

| -COOH (Carboxyl) | 1.2 | [4] |

| -C₆H₅ (Phenyl) | 3.0 | [4] |

The Gibbs free energy difference (ΔG°) for the chair-chair interconversion can be estimated from the A-values. For this compound, the conformational equilibrium is overwhelmingly shifted towards the conformer with the equatorial tert-butyl group.

For cis-4-tert-butylcyclohexanol: The energy difference between the (e,a) and (a,e) conformers is dominated by the A-value of the tert-butyl group, making the (a,e) conformer highly unstable.

For trans-4-tert-butylcyclohexanol: The diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. The energy difference can be approximated by the sum of the A-values of the tert-butyl and hydroxyl groups.

Experimental Protocols

Synthesis and Purification

Protocol 1: Synthesis of cis-4-tert-Butylcyclohexanol [5]

This protocol describes the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to yield predominantly the cis isomer.

-

Catalyst Preparation: To a solution of 4.0 g of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid, add 180 ml of water followed by 52 g of trimethyl phosphite.

-

Reaction Setup: Add the catalyst solution to a solution of 30.8 g of 4-tert-butylcyclohexanone in 635 ml of 2-propanol in a 2-L flask equipped with a reflux condenser.

-

Reaction: Heat the solution at reflux for 48 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Workup: Remove the 2-propanol using a rotary evaporator. Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.

-

Purification: Wash the combined ether extracts with two 100-ml portions of water. Dry the ether solution over magnesium sulfate (B86663) or potassium carbonate and concentrate on a rotary evaporator to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from 40% aqueous ethanol (B145695) to afford greater than 99% pure cis-4-tert-butylcyclohexanol.[5]

Protocol 2: Synthesis of trans-4-tert-Butylcyclohexanol [6]

This protocol involves the reduction of 4-tert-butylcyclohexanone to yield the trans isomer.

-

Reduction: A solution of 77.2 g of 4-tert-butylcyclohexanone in 500 ml of dry ether is slowly added to a "mixed hydride" solution (prepared from lithium aluminum hydride and aluminum chloride) while maintaining a gentle reflux.[6] The mixture is then refluxed for an additional 2 hours.

-

Workup: The reaction is carefully quenched by the successive addition of water and 10% aqueous sulfuric acid. The ethereal layer is separated, and the aqueous layer is extracted with ether.

-

Purification: The combined ether extracts are dried over magnesium sulfate, and the solvent is removed by distillation.

-

Recrystallization: The crude product is recrystallized from hot petroleum ether (b.p. 60-70°C) to yield the pure trans isomer.[6]

Gas Chromatography (GC) Analysis

Protocol 3: Separation of cis- and trans-4-tert-Butylcyclohexanol Isomers [5][7]

-

Column: A 9-ft, 20% Carbowax 20M on 45/60 Chromosorb W column is typically used.[5]

-

Oven Temperature: 150°C.[5]

-

Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., diethyl ether or hexane).

-

Detection: Use a flame ionization detector (FID).

-

Elution Order: The typical elution order is the ketone (starting material), followed by cis-4-tert-butylcyclohexanol, and then trans-4-tert-butylcyclohexanol.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (J-values), is a powerful tool for determining the axial or equatorial orientation of protons on a cyclohexane ring. The relationship between the dihedral angle (θ) and the vicinal coupling constant (³JHH) is described by the Karplus equation.[8]

Protocol 4: ¹H NMR Analysis for Conformational Assignment

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Analysis of the H-1 Proton Signal: The proton on the carbon bearing the hydroxyl group (C-1) is the key diagnostic signal.

-

Trans Isomer (Axial H-1): The H-1 proton is in an axial position. It will have large axial-axial couplings (³J_ax,ax ≈ 8-13 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (³J_ax,eq ≈ 2-5 Hz) to the two adjacent equatorial protons. This typically results in a complex multiplet, often appearing as a triplet of triplets.[3][9]

-

Cis Isomer (Equatorial H-1): The H-1 proton is in an equatorial position. It will have small equatorial-axial (³J_eq,ax ≈ 2-5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2-5 Hz) couplings to the four adjacent protons. This results in a broad, poorly resolved multiplet, sometimes appearing as a pentet with small coupling constants.[9]

-

Table 2: Expected ¹H NMR Coupling Constants for the H-1 Proton

| Isomer | H-1 Position | Dihedral Angles (θ) with Adjacent Protons | Expected Coupling Constants (³JHH) | Resulting Multiplet |

| trans | Axial | ~180° (ax-ax), ~60° (ax-eq) | Large (~8-13 Hz), Small (~2-5 Hz) | Triplet of triplets |

| cis | Equatorial | ~60° (eq-ax), ~60° (eq-eq) | Small (~2-5 Hz) | Broad multiplet/pentet |

Computational Chemistry

Molecular mechanics and quantum mechanics calculations can provide valuable insights into the relative energies and geometries of different conformers.

Protocol 5: Computational Conformational Analysis

-

Structure Building: Construct the cis and trans isomers of this compound using a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Thermodynamic Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) between the different conformers to determine their relative populations at a given temperature.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and experimental workflows.

Caption: Conformational equilibrium of trans-4-tert-butylcyclohexanol.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. m.youtube.com [m.youtube.com]

Thermodynamic Stability of cis-4-tert-Butylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermodynamic stability of cis-4-tert-butylcyclohexanol relative to its trans isomer. The conformational preferences of substituted cyclohexanes are of paramount importance in medicinal chemistry and drug design, as the three-dimensional structure of a molecule dictates its biological activity. 4-tert-butylcyclohexanol (B146172) serves as a classic model for understanding the energetic consequences of substituent orientation on a cyclohexane (B81311) ring. This document details the foundational principles of conformational analysis, presents quantitative thermodynamic data, outlines detailed experimental and computational protocols for determining isomer stability, and provides visual representations of the key concepts and workflows.

Introduction to Conformational Analysis in Substituted Cyclohexanes

The cyclohexane ring is a ubiquitous structural motif in organic and medicinal chemistry. Its non-planar "chair" conformation is the most stable arrangement, as it minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).

A critical concept in the conformational analysis of substituted cyclohexanes is the "A-value," which quantifies the steric preference of a substituent for the equatorial position. The A-value represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the conformer with the substituent in the equatorial position. Larger, bulkier groups have larger A-values, indicating a strong energetic penalty for occupying the sterically hindered axial position.

The Role of the tert-Butyl Group as a "Conformational Lock"

The tert-butyl group is exceptionally bulky, with a very large A-value. This steric demand effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group occupies an equatorial position. This conformational locking simplifies the analysis of disubstituted cyclohexanes, such as this compound, by preventing ring-flipping.

Thermodynamic Stability: cis- vs. trans-4-tert-Butylcyclohexanol

The thermodynamic stability of the cis and trans isomers of this compound is determined by the relative positions of the hydroxyl (-OH) and tert-butyl groups.

-

trans-4-tert-Butylcyclohexanol: In the trans isomer, the tert-butyl group and the hydroxyl group are on opposite sides of the ring. With the tert-butyl group locked in the equatorial position, the hydroxyl group also occupies an equatorial position. This arrangement is the most stable conformation as it minimizes steric interactions.

-

cis-4-tert-Butylcyclohexanol: In the cis isomer, the tert-butyl and hydroxyl groups are on the same side of the ring. To accommodate the equatorial tert-butyl group, the hydroxyl group is forced into the less stable axial position.[1] This axial orientation leads to significant steric strain due to 1,3-diaxial interactions , where the axial hydroxyl group is in close proximity to the axial hydrogens on carbons 3 and 5 of the ring.

Consequently, trans-4-tert-butylcyclohexanol is the more thermodynamically stable isomer due to the absence of these destabilizing 1,3-diaxial interactions.[2]

Quantitative Thermodynamic Data

The relative stability of the cis and trans isomers can be quantified by the thermodynamic parameters of their isomerization equilibrium. The equilibrium constant (Keq) for the conversion of the cis isomer to the trans isomer is greater than one, indicating a preference for the trans isomer. The Gibbs free energy change (ΔG°) for this process is negative, further confirming the greater stability of the trans isomer.

The following table summarizes experimentally determined thermodynamic data for the cis-trans isomerization of this compound in various solvents at 80 °C (353.15 K).

| Solvent | Keq (trans/cis) | ΔG° (kJ/mol) | ΔG° (kcal/mol) |

| Cyclohexane | 2.5 | -2.68 | -0.64 |

| Benzene | 3.2 | -3.41 | -0.81 |

| 2-Dimethoxyethane | 4.1 | -4.13 | -0.99 |

Data calculated from equilibrium constants reported in the literature.[3][4] The relationship ΔG° = -RTln(Keq) was used for the calculation, where R = 8.314 J/mol·K.

Experimental Protocols

Determination of Thermodynamic Equilibrium by Isomer Equilibration

This protocol describes a method to establish the thermodynamic equilibrium between cis- and trans-4-tert-butylcyclohexanol and determine the equilibrium constant.

Principle: An initial mixture of the isomers (or a pure isomer) is heated in the presence of a catalyst that facilitates interconversion. The reaction is allowed to proceed until the ratio of isomers becomes constant, at which point thermodynamic equilibrium has been reached. The final ratio is then determined analytically.

Materials:

-

A mixture of cis- and trans-4-tert-butylcyclohexanol

-

4-tert-Butylcyclohexanone (B146137) (as a catalyst precursor)

-

Raney Nickel or a suitable acid catalyst (e.g., Amberlyst-15)

-

Anhydrous solvent (e.g., cyclohexane, benzene, or 2-dimethoxyethane)

-

Round-bottom flask with reflux condenser

-

Heating mantle and temperature controller

-

Inert gas supply (e.g., nitrogen or argon)

-

Gas chromatograph (GC) with a suitable capillary column (e.g., Carbowax 20M) or a Nuclear Magnetic Resonance (NMR) spectrometer.[5]

Procedure:

-

Preparation: In a round-bottom flask, dissolve a known amount of the this compound isomer mixture in the chosen anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of 4-tert-butylcyclohexanone and a small amount of Raney Nickel (or an acid catalyst). The ketone, in conjunction with the hydrogenation/dehydrogenation catalyst, facilitates the equilibration.[6]

-

Equilibration: Heat the mixture to a constant, known temperature (e.g., 80 °C) under an inert atmosphere and allow it to reflux.

-

Monitoring the Reaction: Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture, quench the catalyst (if necessary), and analyze the cis/trans ratio using GC or NMR.

-

Reaching Equilibrium: Continue the equilibration until the isomer ratio remains constant over several consecutive measurements, indicating that equilibrium has been reached.

-

Analysis:

-

Gas Chromatography (GC): Inject the final equilibrium mixture into a GC equipped with a polar capillary column (e.g., Carbowax 20M).[5] The isomers will have different retention times. Integrate the peak areas of the cis and trans isomers to determine their relative concentrations. The trans isomer typically has a longer retention time.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a ¹H NMR spectrum of the equilibrium mixture. The proton on the carbon bearing the hydroxyl group (H-1) has a distinct chemical shift and coupling pattern for each isomer. The axial H-1 of the cis isomer and the equatorial H-1 of the trans isomer can be distinguished and their signals integrated to determine the isomer ratio.

-

-

Calculation of Keq: Calculate the equilibrium constant (Keq) as the ratio of the concentration (or peak area) of the trans isomer to that of the cis isomer.

Determination of Thermodynamic Stability by Computational Chemistry

Principle: Quantum mechanical calculations can be used to determine the optimized geometries and electronic energies of the cis and trans isomers. From these, thermodynamic properties such as Gibbs free energy can be calculated, allowing for a prediction of their relative stability.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

-

Molecule Building: Construct 3D models of both cis- and trans-4-tert-butylcyclohexanol. Ensure the initial geometries are reasonable, with the tert-butyl group in the equatorial position. For the cis isomer, the hydroxyl group should be axial, and for the trans isomer, it should be equatorial.

-

Geometry Optimization: Perform a geometry optimization for each isomer to find the lowest energy conformation. A common and reliable method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory. This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

Energy Extraction: From the output files of the frequency calculations, extract the total Gibbs free energy (or enthalpy and entropy separately) for each isomer.

-

Calculation of Relative Stability: Calculate the difference in Gibbs free energy (ΔG°) between the two isomers (ΔG° = G°(trans) - G°(cis)). A negative value indicates that the trans isomer is more stable.

Visualization of Key Concepts

Conclusion

The thermodynamic stability of this compound isomers is unequivocally dictated by the principles of conformational analysis. The cis isomer is inherently less stable than the trans isomer due to the presence of destabilizing 1,3-diaxial interactions, which are a direct consequence of the hydroxyl group being forced into an axial position by the conformationally-locking equatorial tert-butyl group. This difference in stability can be quantified through experimental equilibration studies and accurately predicted using computational chemistry methods. A thorough understanding of these thermodynamic principles is crucial for professionals in drug development and chemical research, as conformational preferences directly impact molecular shape, receptor binding, and overall biological efficacy.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. (Solved) - The trans:cis ratio of equilibrium for 4-t-butylcyclohexanol has... (1 Answer) | Transtutors [transtutors.com]

- 4. (4) The trans cis ratio at equilibrium for 4 t butylcyclohexanol has been.. [askfilo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Theoretical Modeling of 4-tert-Butylcyclohexanol Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of cis- and trans-4-tert-butylcyclohexanol structures. It delves into the conformational analysis of these isomers, presenting both experimental and computational methodologies for their characterization. This document is intended to serve as a detailed resource, offering structured data, in-depth protocols, and visual representations of key concepts to aid in the understanding and application of theoretical modeling in the context of substituted cyclohexanes.

Introduction: The Significance of Conformational Analysis

4-tert-butylcyclohexanol (B146172) serves as a classic model system in stereochemistry and conformational analysis. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, allowing for detailed study of the steric and electronic effects of the hydroxyl group in both axial and equatorial positions. Understanding the conformational preferences and the energetic differences between various isomers is crucial in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity and interactions with target receptors.

The two primary chair conformations of a monosubstituted cyclohexane are in equilibrium, with the substituent occupying either an axial or an equatorial position. The energy difference between these two conformations is known as the A-value, or conformational free energy. A larger A-value indicates a stronger preference for the equatorial position to minimize steric strain.

Conformational Isomers of this compound

This compound exists as two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. Within each of these, the cyclohexane ring can, in principle, undergo a ring-flip to interchange axial and equatorial positions. However, the large steric bulk of the tert-butyl group (A-value ≈ 5 kcal/mol) overwhelmingly favors the conformation where it occupies an equatorial position. This significantly simplifies the conformational analysis of these molecules.

-

trans-4-tert-Butylcyclohexanol: In the most stable conformation, both the tert-butyl group and the hydroxyl group are in equatorial positions. A ring-flip would force both bulky groups into axial positions, resulting in significant steric strain, making this conformation highly unfavorable.

-

cis-4-tert-Butylcyclohexanol: The most stable conformation has the tert-butyl group in an equatorial position and the hydroxyl group in an axial position. The ring-flipped conformer, with an axial tert-butyl group and an equatorial hydroxyl group, is significantly less stable.

The following diagram illustrates the conformational equilibrium for a generic monosubstituted cyclohexane, which is heavily influenced in this compound by the bulky tert-butyl group.

Quantitative Conformational Analysis: A-Values

The A-value is a quantitative measure of the steric bulk of a substituent on a cyclohexane ring. It represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value signifies a greater preference for the substituent to occupy the equatorial position.

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -OH | 0.9 (protic solvent) |

| -C(CH₃)₃ | ~5.0 |

Note: A-values can vary slightly depending on the solvent and experimental conditions.

The exceptionally large A-value of the tert-butyl group is the primary reason it is considered a "locking" group, effectively preventing ring flipping to a conformation where it would be axial.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for A-Value Determination

NMR spectroscopy is a powerful technique for determining the ratio of axial to equatorial conformers at equilibrium, from which the A-value can be calculated. The protocol typically involves low-temperature NMR to slow down the rate of chair-chair interconversion, allowing for the observation of distinct signals for the axial and equatorial protons.

Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of the substituted cyclohexane (e.g., methylcyclohexane, as tert-butylcyclohexane (B1196954) is essentially locked) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Transfer the solution to an NMR tube.

-

-

NMR Instrument Parameters (Example for a 400 MHz spectrometer):

-

Spectrometer: 400 MHz NMR spectrometer equipped with a variable temperature unit.

-

Nucleus: ¹H

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Temperature: Start at room temperature and gradually decrease the temperature in increments of 10-20 K until the signals for the axial and equatorial conformers are well-resolved and no longer broadening due to exchange. This is typically below -60 °C for many cyclohexanes.

-

Acquisition Parameters:

-

Spectral Width: ~10 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 5 seconds (to ensure full relaxation)

-

Number of Scans: 16-64 (depending on concentration)

-

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the signals corresponding to a specific proton in the axial and equatorial conformers (e.g., the proton on the carbon bearing the substituent).

-

Integrate the signals for the axial (I_axial) and equatorial (I_equatorial) protons. The ratio of the integrals gives the equilibrium constant, K_eq = [equatorial]/[axial] = I_equatorial / I_axial.

-

Calculate the Gibbs free energy difference (A-value) using the equation: ΔG = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

The following workflow illustrates the process of determining the A-value using NMR.

Solubility Profile of 4-tert-Butylcyclohexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylcyclohexanol (B146172), a versatile organic compound utilized in various industrial and research applications. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and purification processes. This document presents available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group and a nonpolar tert-butylcyclohexyl backbone. This amphiphilic nature dictates its solubility in a range of solvents. The bulky tert-butyl group contributes to its hydrophobic character, making it generally more soluble in organic solvents than in water[1][2].

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Due to a lack of extensive published quantitative data for many organic solvents, qualitative descriptors are provided based on available information.

| Solvent | Chemical Formula | Polarity | Solubility (at 20°C) | Notes |

| Water | H₂O | Polar | < 1 g/L | Sparingly soluble[3][4][5][6]. Another source states 247 mg/L[7]. |

| Methanol | CH₃OH | Polar | Soluble | [6][8] |

| Ethanol | C₂H₅OH | Polar | Soluble | [4][7] |

| Acetone | C₃H₆O | Polar Aprotic | Good solubility reported | [1] |

| Chloroform | CHCl₃ | Nonpolar | Good solubility reported | [1] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | [4] |

Note: "Soluble" and "Good solubility" are qualitative terms from the cited sources. For precise applications, experimental determination of quantitative solubility is recommended.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature[1].

-

Solvent Polarity: The balance between the polar hydroxyl group and the nonpolar hydrocarbon structure of this compound means that its highest solubility is expected in solvents of intermediate polarity.

-

Cis/Trans Isomerism: this compound exists as cis and trans isomers. While not extensively documented in the initial search, the spatial arrangement of the hydroxyl and tert-butyl groups could slightly influence their interaction with solvent molecules and thus their solubility.

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the solid at the bottom.

-

To remove any remaining suspended microcrystals, either centrifuge the aliquot at a high speed or filter it through a syringe filter appropriate for the solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., GC-FID or HPLC-UV).

-

Analyze the filtered supernatant from the saturated solution under the same analytical conditions.

-

Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the analysis of the supernatant represents the solubility of this compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. This compound CAS#: 98-52-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Stereoisomerism and Chirality of 4-tert-butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 4-tert-butylcyclohexanol (B146172), a substituted cyclohexanol (B46403) derivative whose conformational properties are a cornerstone of stereochemical education and research. This document details its stereoisomers, chirality, conformational analysis, and methods for synthesis and characterization.

Stereoisomerism and Chirality

This compound exists as two geometric stereoisomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. These isomers arise from the different spatial arrangements of the hydroxyl (-OH) and tert-butyl groups relative to the plane of the cyclohexane (B81311) ring.

-

In the cis isomer, the hydroxyl and tert-butyl groups are on the same side of the ring.

-

In the trans isomer, these groups are on opposite sides of the ring.

These two isomers are not mirror images of each other and are not superimposable, defining them as diastereomers . Diastereomers possess distinct physical and chemical properties, such as different melting points, boiling points, and spectroscopic characteristics.

A critical point regarding the stereochemistry of this compound is its achirality . Despite having stereoisomers, neither the cis nor the trans isomer is chiral. This is because both molecules possess an internal plane of symmetry that passes through the carbon bearing the hydroxyl group (C1) and the carbon bearing the tert-butyl group (C4). The presence of this symmetry element means the molecules are superimposable on their mirror images, and therefore, they do not exhibit optical activity.

spectroscopic properties of 4-tert-butylcyclohexanol

An In-depth Technical Guide to the Spectroscopic Properties of 4-tert-butylcyclohexanol (B146172)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted cyclohexanol (B46403) derivative that exists as two main stereoisomers: cis and trans. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, making this compound a model system for stereochemical and spectroscopic studies. The orientation of the hydroxyl group (axial in the cis isomer and equatorial in the trans isomer) leads to distinct and measurable differences in their spectroscopic properties. This guide provides a comprehensive overview of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and visual aids to facilitate understanding.

Molecular Structures and Conformations

The conformational rigidity imparted by the large tert-butyl group, which preferentially occupies an equatorial position to minimize steric strain, dictates the axial or equatorial position of the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols, the key characteristic absorptions are the O-H and C-O stretching vibrations.[1]

Data Presentation: IR Spectral Data

| Functional Group | Vibration Mode | cis-Isomer (cm⁻¹) | trans-Isomer (cm⁻¹) | Characteristics |

| O-H | Stretch | ~3300 | ~3232 - 3481[2] | Strong, Broad |

| C-H (sp³) | Stretch | ~2850 - 2950 | ~2854 - 2921[2] | Strong, Sharp |

| C-O | Stretch | ~1070 | ~1067[2] | Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond crystal).[3]

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition:

-

Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Cleaning: Clean the ATR crystal and pressure tip thoroughly with a solvent-moistened wipe (e.g., ethanol (B145695) or isopropanol) after analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. The distinct spatial arrangement of protons and carbons in the cis and trans isomers of this compound results in significantly different NMR spectra.

Data Presentation: ¹H NMR Spectral Data (CDCl₃)

The most diagnostic signal in the ¹H NMR spectrum is the methine proton on the carbon bearing the hydroxyl group (C1-H). Its chemical shift and multiplicity are highly dependent on its axial or equatorial orientation.[5]

| Proton Assignment | cis-Isomer (Equatorial C1-H) | trans-Isomer (Axial C1-H) | Multiplicity |

| C(CH₃)₃ | ~0.85 ppm | ~0.85 ppm | Singlet (s) |

| Cyclohexyl H (CH₂) | ~1.0 - 2.2 ppm | ~1.0 - 2.2 ppm | Multiplets (m) |

| C1-H | ~4.03 ppm[5] | ~3.50 ppm[5] | Multiplet (m) or Pentet |

| OH | Variable | Variable | Singlet (s, broad) |

Data Presentation: ¹³C NMR Spectral Data (CDCl₃)

| Carbon Assignment | cis-Isomer (ppm) | trans-Isomer (ppm) |

| C (CH₃)₃ | 32.4 | 32.3 |

| C(C H₃)₃ | 27.6 | 27.6 |

| C1 (CH-OH) | 65.5 | 70.9 |

| C2, C6 | 35.7 | 32.8 |

| C3, C5 | 25.4 | 20.8 |

| C4 | 48.1 | 47.2 |

Note: Data compiled from publicly available spectral databases.[6][7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a vial.[8]

-

Standard Addition: Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), which is defined as 0.00 ppm.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[8]

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

-

Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[9]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can be used for structural elucidation.

Data Presentation: Key Mass Fragments (Electron Ionization)

The molecular formula of this compound is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .[10]

| m/z | Proposed Fragment | Isomer Predominance | Notes |

| 156 | [M]⁺ | - | Molecular Ion (often weak or absent) |

| 141 | [M - CH₃]⁺ | - | Loss of a methyl group |

| 138 | [M - H₂O]⁺ | trans | Dehydration is a common fragmentation for alcohols[11] |

| 99 | [M - C₄H₉]⁺ | - | Loss of the tert-butyl group |

| 81 | [C₆H₉]⁺ | - | Further fragmentation of the cyclohexyl ring |

| 57 | [C₄H₉]⁺ | Both | Base peak, corresponds to the stable tert-butyl cation[12] |

Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the major fragmentation pathways and a typical experimental workflow for GC-MS analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. webassign.net [webassign.net]

- 5. studylib.net [studylib.net]

- 6. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 13C NMR spectrum [chemicalbook.com]

- 7. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 13C NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. This compound | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Cyclohexanol, 4-(1,1-dimethylethyl)- [webbook.nist.gov]

A Technical Guide to the Synthesis and Characterization of 4-tert-Butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butylcyclohexanol (B146172), a key intermediate in organic synthesis and a valuable model compound for stereochemical studies. This document details established synthetic protocols, presents key analytical data in a structured format, and outlines the workflows for its comprehensive characterization.

Synthesis of this compound

The most prevalent method for synthesizing this compound is the reduction of 4-tert-butylcyclohexanone (B146137). The choice of reducing agent and reaction conditions significantly influences the diastereomeric ratio (cis/trans) of the product. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position, thereby directing the stereochemical outcome of the reduction.

Synthetic Pathways

The primary synthetic routes involve the reduction of the corresponding ketone, 4-tert-butylcyclohexanone, or the hydrogenation of 4-tert-butylphenol.

-

Reduction of 4-tert-butylcyclohexanone: This is the most common laboratory-scale method. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed. Catalytic hydrogenation is also a viable option. The stereoselectivity of the reduction is a key consideration, with different reagents favoring either the cis or trans isomer.[1]

-

Hydrogenation of p-tert-butylphenol: This method is also utilized, often in industrial settings, and can be performed under various catalytic conditions.[2][3]

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride

This protocol details a standard laboratory procedure for the synthesis of this compound, which typically yields the trans isomer as the major product.[4]

Materials:

-

4-tert-butylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

3 M Sulfuric acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In an Erlenmeyer flask, dissolve 3.24 mmol of 4-tert-butylcyclohexanone in an appropriate volume of methanol to create a ~0.5 M solution. Gentle warming may be necessary to ensure complete dissolution.[5]

-

Carefully add 0.41 molar equivalents of sodium borohydride to the stirred solution in one portion.

-

Stir the reaction mixture for 20 minutes at room temperature.[5]

-

Quench the reaction by adding 2 mL of 3 M sulfuric acid, followed by 5 mL of water.

-

Transfer the mixture to a separatory funnel and extract the product with two 8-10 mL portions of diethyl ether.[5]

-

Combine the organic extracts and wash them sequentially with 5 mL of water and 5 mL of saturated sodium chloride solution.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

Synthesis Data

The following table summarizes typical quantitative data for the synthesis of this compound via different methods.

| Starting Material | Reducing Agent/Catalyst | Solvent | Yield | Isomer Ratio (cis:trans) | Reference |

| 4-tert-butylcyclohexanone | Iridium tetrachloride / Trimethyl phosphite | 2-Propanol | 93-99% | 96:4 | [2] |

| 4-tert-butylcyclohexanone | "Mixed Hydride" | Diethyl ether | 73-78% | 0.3:99.3 | [6] |

| 4-tert-butylcyclohexanone | Sodium Borohydride | Methanol | Not specified | trans is major | [4] |

| 4-tert-butylcyclohexanone | L-Selectride | THF | Not specified | cis is major | [5] |

| p-tert-butylphenol | Hydrogen / Rhodium on Alumina | Cyclohexane | 98% | 81.9:15.9 | [3][7] |

| 4-tert-butylcyclohexanone | Hydrogen / Ruthenium-aminophosphine complex | Not specified | >95% | >95:5 | [8] |

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, purity, and isomeric ratio of the synthesized this compound.

Characterization Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the cis and trans isomers and determine their relative abundance. The mass spectrum provides confirmation of the molecular weight.[2][6][9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation and distinguishing between the cis and trans isomers. The chemical shift of the proton on the carbon bearing the hydroxyl group is particularly diagnostic.[9][12][13]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, notably the characteristic broad O-H stretch of the alcohol.[13]

Characterization Workflow

The logical flow for characterizing a sample of synthesized this compound is outlined below.

Caption: Characterization workflow for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for the cis and trans isomers of this compound.

| Property | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol | Reference |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol | [14] |

| Appearance | White solid | White solid | [2][6][14] |

| Melting Point | 82-83.5 °C | 75-78 °C | [2][6] |

| ¹H NMR (diagnostic peak) | ~4.0 ppm (proton on C-OH) | ~3.5 ppm (proton on C-OH) | |

| Boiling Point | 110-115 °C at 15 mmHg | Not specified |

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 4-tert-butylcyclohexanone.

Caption: Synthesis workflow of this compound.

Conclusion

The synthesis of this compound is a well-established process, with the reduction of 4-tert-butylcyclohexanone being the most versatile laboratory method. The stereochemical outcome of this reaction can be controlled by the choice of reducing agent. Comprehensive characterization using a combination of chromatographic and spectroscopic techniques is essential to determine the purity, structure, and isomeric composition of the final product. This guide provides the necessary data and protocols to aid researchers in the successful synthesis and analysis of this important chemical compound.

References

- 1. PL210088B1 - Method of manufacturing of (E)-4-t-butylcyclohexanol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. drnerz.com [drnerz.com]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US5107038A - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]

- 8. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 9. Experiment 7: Oxidation of this compound – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 10. The GC MS data of the starting material, 4 tert butylcyclohexanol, is pro.. [askfilo.com]

- 11. Solved The GC-MS data of the starting material, | Chegg.com [chegg.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. spectrabase.com [spectrabase.com]

- 14. solubilityofthings.com [solubilityofthings.com]

reaction mechanisms involving 4-tert-butylcyclohexanol

An In-depth Technical Guide to the Reaction Mechanisms of 4-tert-Butylcyclohexanol (B146172)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving cis- and trans-4-tert-butylcyclohexanol, a key molecule in stereochemical and mechanistic studies. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a specific chair conformation, making it an ideal model for investigating the reactivity of axial versus equatorial functional groups. This document details the synthesis, oxidation, and esterification of this compound, presenting reaction mechanisms, detailed experimental protocols, and quantitative data.

Synthesis of this compound Isomers

The stereoselective synthesis of cis- and trans-4-tert-butylcyclohexanol is most commonly achieved through the reduction of 4-tert-butylcyclohexanone (B146137). The choice of reducing agent dictates the stereochemical outcome, enabling the preferential formation of either the axial (cis) or equatorial (trans) alcohol.

Mechanism of Reduction

The reduction of 4-tert-butylcyclohexanone involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The stereoselectivity is governed by the steric approach of the hydride reagent.

-

Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄) : These reagents preferentially attack from the axial direction to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions. This "axial attack" leads to the formation of the equatorial alcohol, the trans isomer, as the major product.[1]

-

Bulky Hydride Reagents (e.g., L-Selectride) : These larger reagents experience significant steric hindrance from the axial hydrogens. Therefore, they approach from the less hindered equatorial face. This "equatorial attack" results in the formation of the axial alcohol, the cis isomer, as the major product.[1]

Experimental Protocols for Synthesis

1.2.1 Synthesis of trans-4-tert-Butylcyclohexanol (Axial Attack)

This procedure utilizes a mixed hydride reagent (LiAlH₄/AlCl₃) which favors the formation of the more stable equatorial alcohol.

-

Procedure : In a 3-L three-necked flask, 67 g (0.5 mole) of powdered anhydrous aluminum chloride is suspended in 500 ml of dry ether. Separately, 5.5 g of powdered lithium aluminum hydride is dissolved in 140 ml of dry ether. A solution of 77.2 g (0.5 mole) of 4-t-butylcyclohexanone in 500 ml of dry ether is then added slowly to the mixed hydride solution, maintaining a gentle reflux. The mixture is refluxed for an additional 2 hours. The reaction is quenched by the successive addition of 100 ml of water and 250 ml of 10% aqueous sulfuric acid. The ethereal layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is recrystallized from hot petroleum ether.[2]

-

Yield : 57–61 g (73–78%).[2]

-

Purity : Approximately 99.3% trans alcohol, 0.3% cis alcohol, and 0.4% ketone as determined by gas-liquid chromatography.[2]

1.2.2 Synthesis of cis-4-tert-Butylcyclohexanol (Equatorial Attack)

This method employs a specific iridium catalyst that promotes the formation of the axial alcohol.

-

Procedure : A catalyst solution is prepared by dissolving 4.0 g (0.012 mole) of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid, followed by the addition of 180 ml of water and 52 g (0.42 mole) of trimethyl phosphite. This solution is added to 30.8 g (0.200 mole) of 4-tert-butylcyclohexanone dissolved in 635 ml of 2-propanol. The mixture is heated at reflux for 48 hours. The 2-propanol is removed using a rotary evaporator. The remaining solution is diluted with 250 ml of water and extracted with four 150-ml portions of diethyl ether. The combined ether extracts are washed, dried over magnesium sulfate, and concentrated to yield the product.[3]

-

Yield : 29–31 g (93–99%).[3]

-

Purity : The crude product contains 95.8–96.2% cis-alcohol and 3.8–4.2% of the trans isomer.[3]

Quantitative Data for Synthesis

| Method | Reducing Agent | Major Product | Isomer Ratio (cis:trans) | Yield (%) | Reference |

| Mixed Hydride | LiAlH₄ / AlCl₃ | trans | ~1:99 | 73-78 | [2] |

| Sodium Borohydride | NaBH₄ | trans | - | - | [1][4] |

| Lithium Aluminum Hydride | LiAlH₄ | trans | 8:92 | - | [5] |

| L-Selectride | Lithium tri-sec-butylborohydride | cis | - | - | [1] |

| Iridium Catalysis | H₂ / Iridium Complex | cis | ~96:4 | 93-99 | [3] |

| Catalytic Hydrogenation | H₂ / Ruthenium Complex | cis | >95:5 | >99 (conversion) | [6] |

Synthesis Workflow

Caption: Stereoselective synthesis of this compound isomers.

Oxidation of this compound

The oxidation of secondary alcohols, such as this compound, yields the corresponding ketone, 4-tert-butylcyclohexanone. The rate of this reaction is highly dependent on the stereochemistry of the alcohol, with the axial (cis) isomer reacting faster than the equatorial (trans) isomer.

Mechanism of Chromic Acid Oxidation

The oxidation mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination step.

-

Formation of Chromate Ester : The alcohol oxygen attacks the chromium atom of chromic acid (H₂CrO₄), forming a chromate ester.

-

Elimination : A base (typically water) removes the proton from the carbon bearing the oxygen. Simultaneously, the C-H bond breaks, and the electrons form a new C=O double bond, while the Cr-O bond breaks, reducing Cr(VI) to Cr(IV).

The rate-determining step is the elimination of the proton from the carbon atom. For the axial alcohol (cis-isomer), the C-H bond is equatorial and anti-periplanar to the O-Cr bond, which is a favorable arrangement for elimination. The equatorial alcohol (trans-isomer) has an axial C-H bond, which is less sterically accessible for the base to abstract, leading to a slower reaction rate.[7][8] It has been found experimentally that the cis-isomer oxidizes faster than the trans-isomer.[8][9]

Caption: Relative oxidation rates of cis- and trans-4-tert-butylcyclohexanol.

Experimental Protocols for Oxidation

2.2.1 Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a milder oxidizing agent that converts secondary alcohols to ketones efficiently.[10][11]

-

Procedure : Combine and grind 0.43 g (2.00 mmol) of PCC and 0.43 g of silica (B1680970) gel with a pestle and mortar to form a light orange powder. Add this powder to a 25 mL round-bottomed flask with 6 mL of dichloromethane (B109758). While stirring, add 0.16 g (1.0 mmol) of this compound. Stir for an additional 30–40 minutes, monitoring the reaction by TLC. After completion, dilute the mixture with 10 mL of ether and filter through a pipette containing cotton, Celite, and silica gel. The filtrate is concentrated, extracted with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.[10]

2.2.2 Oxidation with Sodium Hypochlorite (B82951) (Bleach)

This method presents a "green chemistry" alternative using common household bleach.[12][13]

-

Procedure : A solution of this compound in acetic acid is treated with a solution of sodium hypochlorite (NaOCl). The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., dichloromethane or diethyl ether), followed by washing with sodium bicarbonate and sodium bisulfite solutions to neutralize excess acid and reducing agent. The organic layer is then dried and the solvent evaporated to yield the ketone product.[12][14]

Quantitative Data for Oxidation

| Isomer | Oxidizing Agent | Relative Rate | Observation | Reference |

| cis (Axial OH) | Chromic Acid | Faster | More reactive due to steric hindrance relief in the transition state. | [8][9] |

| trans (Equatorial OH) | Chromic Acid | Slower (3.2x) | Less reactive; more stable ground state. | [9] |

Esterification of this compound

This compound can be converted to its corresponding acetate (B1210297) ester, 4-tert-butylcyclohexyl acetate, through reaction with an acetylating agent. This product is a widely used fragrance ingredient.[15][16]

Mechanism of Esterification

The reaction typically proceeds via a nucleophilic acyl substitution mechanism when using acetic anhydride (B1165640), often catalyzed by an acid.

-

Protonation (Acid-Catalyzed) : The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack : The alcohol oxygen of this compound acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer : A proton is transferred from the oxonium ion intermediate to a base (e.g., another alcohol molecule or the conjugate base of the acid catalyst).

-

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of acetic acid as the leaving group and forming the protonated ester.

-

Deprotonation : The protonated ester is deprotonated by a base to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol for Esterification

-